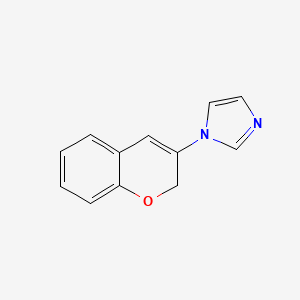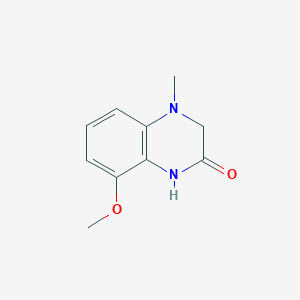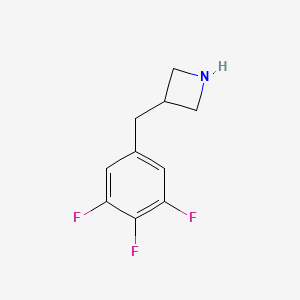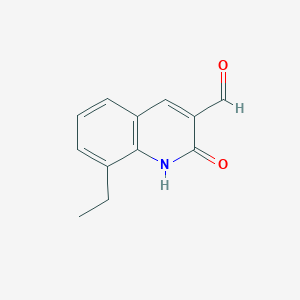![molecular formula C7H6ClN3S B11901504 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. It is part of the thienopyrimidine family, which is known for its diverse biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is methylated using N,N-dimethylformamide and Hung’s base at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions and conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives .
Applications De Recherche Scientifique
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
- 2-Chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
- 2-(4-Chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit acetyl-CoA carboxylase sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H6ClN3S |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-9-6-5-4(2-3-12-5)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
Clé InChI |
UOUPRSFMQYKCOH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC2=C1SC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)


![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)


![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)


![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)
